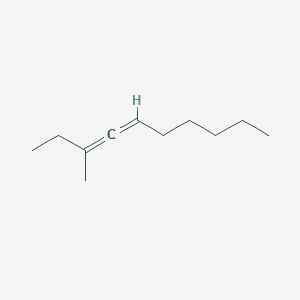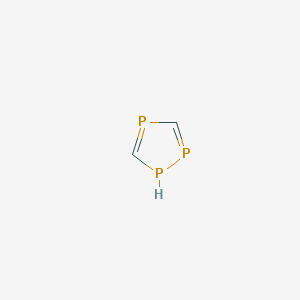
1H-1,2,4-Triphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triphosphole is a heterocyclic compound containing a five-membered ring with three phosphorus atoms and two carbon atoms This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triphosphole can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a phosphine or phosphide, with a carbon-containing reagent under controlled conditions. For example, the reaction of tris(trimethylsilyl)phosphine with a carbonyl compound can yield this compound. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and may be facilitated by the use of a catalyst or a specific solvent.
Industrial Production Methods: While the industrial production of this compound is not as widespread as some other compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1,2,4-Triphosphole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield phosphole hydrides or other reduced forms.
Substitution: Substitution reactions can occur at the phosphorus or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and other peroxides. Reactions are typically carried out under controlled temperatures and may require a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often take place in an inert solvent like tetrahydrofuran.
Substitution: Substitution reactions may involve halogenating agents, alkylating agents, or other electrophiles. Conditions vary depending on the desired substitution pattern.
Major Products:
Applications De Recherche Scientifique
1H-1,2,4-Triphosphole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organophosphorus compounds and materials. Its unique reactivity makes it valuable in the development of new catalysts and ligands.
Medicine: Research is ongoing into the use of this compound derivatives in drug development, particularly for targeting diseases related to phosphorus metabolism.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1H-1,2,4-Triphosphole exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its phosphorus atoms, which can form bonds with various elements and functional groups. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to a range of effects. The exact pathways involved vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triphosphole can be compared to other heterocyclic compounds containing phosphorus, such as:
1H-1,2,3-Triazole: While both compounds contain a five-membered ring, 1H-1,2,3-Triazole has three nitrogen atoms instead of phosphorus. This difference in composition leads to distinct reactivity and applications.
1H-1,2,4-Triazole: Similar to 1H-1,2,3-Triazole, this compound contains nitrogen atoms in the ring. The presence of phosphorus in this compound imparts unique electronic properties and reactivity.
Phosphole: A related compound with a five-membered ring containing one phosphorus atom
The uniqueness of this compound lies in its multiple phosphorus atoms, which provide a distinct set of chemical properties and reactivity patterns compared to other heterocyclic compounds.
Propriétés
Numéro CAS |
116213-94-6 |
|---|---|
Formule moléculaire |
C2H3P3 |
Poids moléculaire |
119.97 g/mol |
Nom IUPAC |
1H-1,2,4-triphosphole |
InChI |
InChI=1S/C2H3P3/c1-3-2-5-4-1/h1-2,4H |
Clé InChI |
AGVUVDPCCYONHE-UHFFFAOYSA-N |
SMILES canonique |
C1=PC=PP1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


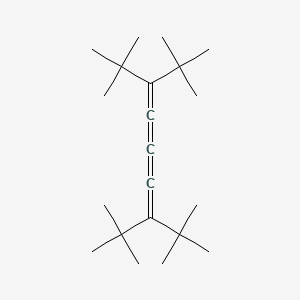
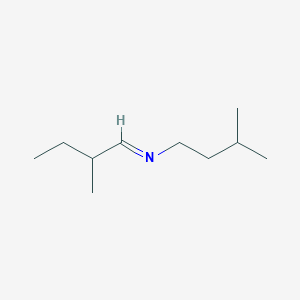

![Bis{[(fluorooxy)sulfinyl]oxy}(dimethyl)stannane](/img/structure/B14293573.png)
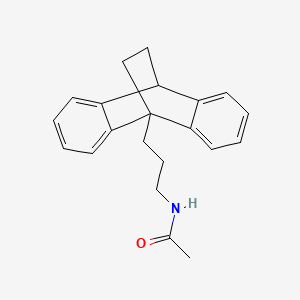
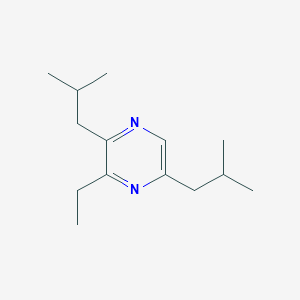
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
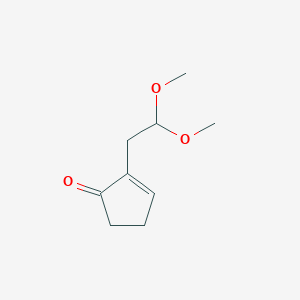
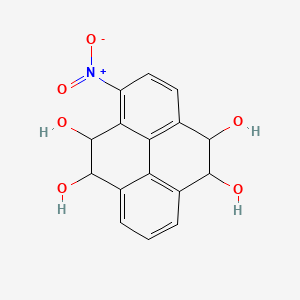
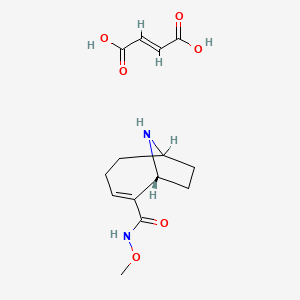


![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
